molecular formula C20H20N2O5S2 B2412035 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide CAS No. 941943-82-4

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2412035
CAS RN: 941943-82-4
M. Wt: 432.51
InChI Key: CMQPSCLPMPYJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H20N2O5S2 and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probe Development

A study by Bodke, Shankerrao, and Harishkumar (2013) explored the synthesis of novel quinoline derivatives, including compounds similar to the chemical , for use as fluorescent probes. They found that these compounds exhibit fluorescence in various solvents, suggesting potential applications in imaging and analytical chemistry Bodke, Y., Shankerrao, S., & Harishkumar, H. N. (2013). Journal of Chemistry.

pKa Determination in Drug Precursors

Duran and Canbaz (2013) conducted a study on similar acetamide derivative compounds, highlighting their significance in the pKa determination of drug precursors. Understanding the acidity constants of such compounds is crucial for their effective application in pharmaceuticals Duran, M., & Canbaz, M. (2013). Industrial & Engineering Chemistry Research.

Anti-Inflammatory Activity

Sunder and Maleraju (2013) synthesized acetamide derivatives with structures closely related to the compound of interest. They assessed these compounds for anti-inflammatory activity, finding significant results in some derivatives. This suggests a potential for developing new anti-inflammatory drugs Sunder, K., & Maleraju, Jayapal. (2013). Drug Invention Today.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure includes a 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol moiety , which is a type of 1-benzofuran . .

Mode of Action

It’s possible that the compound interacts with its targets via the 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol moiety

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. The compound could potentially interact with pathways involving 1-benzofurans , but this is purely speculative at this point.

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-20(2)10-12-5-4-6-15(18(12)27-20)26-11-17(23)22-19-21-14-8-7-13(29(3,24)25)9-16(14)28-19/h4-9H,10-11H2,1-3H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQPSCLPMPYJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.